molecular formula C8H12ClN3O B1452375 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol CAS No. 1220038-19-6

2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol

Cat. No.: B1452375
CAS No.: 1220038-19-6
M. Wt: 201.65 g/mol
InChI Key: PSRYNULFXOLKLB-UHFFFAOYSA-N
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Description

2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol is a useful research compound. Its molecular formula is C8H12ClN3O and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as aminopyrazines, which contain an amino group attached to a pyrazine ring . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound’s interaction with proteins can also influence protein folding and stability, impacting overall cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazine derivatives, including this compound, have been shown to possess antibacterial, antifungal, and anticancer properties . These effects are mediated through the compound’s ability to interfere with cellular signaling pathways, leading to altered gene expression and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes . The inhibition of certain enzymes can result in the accumulation or depletion of specific metabolites, thereby affecting cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzymatic activity and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. Threshold effects have been identified, indicating the dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of pyrazine derivatives . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in metabolic pathways highlights its potential as a modulator of biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of the compound within specific tissues can influence its efficacy and toxicity. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization within subcellular structures can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

2-[(6-chloropyrazin-2-yl)amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-8(2,5-13)12-7-4-10-3-6(9)11-7/h3-4,13H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRYNULFXOLKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401221740
Record name 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220038-19-6
Record name 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.